molecular formula C16H21F3N2O2 B13421026 2-Propanone, 1-(alpha,alpha,alpha-trifluoro-m-tolyl)-, O-(2-morpholinoethyl)oxime CAS No. 38060-03-6

2-Propanone, 1-(alpha,alpha,alpha-trifluoro-m-tolyl)-, O-(2-morpholinoethyl)oxime

Cat. No.: B13421026
CAS No.: 38060-03-6
M. Wt: 330.34 g/mol
InChI Key: LXJUXPADDBNCCM-DEDYPNTBSA-N
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Description

1-[m-(Trifluoromethyl)phenyl]-2-propanone O-(2-morpholinoethyl)oxime is a chemical compound known for its unique structure and properties It contains a trifluoromethyl group attached to a phenyl ring, a propanone moiety, and an oxime group linked to a morpholinoethyl chain

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-[m-(Trifluoromethyl)phenyl]-2-propanone O-(2-morpholinoethyl)oxime typically involves the reaction of 1-[m-(Trifluoromethyl)phenyl]-2-propanone with O-(2-morpholinoethyl)hydroxylamine under controlled conditions. The reaction is usually carried out in an organic solvent such as ethanol or methanol, with the addition of a base like sodium hydroxide to facilitate the formation of the oxime linkage.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, with careful control of reaction parameters such as temperature, pressure, and reaction time. Purification steps like recrystallization or chromatography may be employed to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions: 1-[m-(Trifluoromethyl)phenyl]-2-propanone O-(2-morpholinoethyl)oxime can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxime derivatives.

    Reduction: Reduction reactions can convert the oxime group to an amine.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents like hydrogen peroxide or potassium permanganate under acidic or basic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using sodium borohydride.

    Substitution: Nucleophiles such as amines or thiols under mild conditions.

Major Products:

    Oxidation: Formation of oxime derivatives.

    Reduction: Conversion to amine derivatives.

    Substitution: Formation of substituted trifluoromethyl compounds.

Scientific Research Applications

1-[m-(Trifluoromethyl)phenyl]-2-propanone O-(2-morpholinoethyl)oxime has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.

    Industry: Utilized in the development of new materials with unique properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 1-[m-(Trifluoromethyl)phenyl]-2-propanone O-(2-morpholinoethyl)oxime involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to cross cell membranes more easily. The oxime group can form hydrogen bonds with target proteins, potentially inhibiting their activity. The morpholinoethyl chain may also contribute to the compound’s binding affinity and specificity.

Comparison with Similar Compounds

  • 1-[m-(Trifluoromethyl)phenyl]-2-propanone O-[2-(diethylamino)ethyl]oxime
  • 1-[m-(Trifluoromethyl)phenyl]-2-propanone O-[2-(dimethylamino)ethyl]oxime

Comparison: 1-[m-(Trifluoromethyl)phenyl]-2-propanone O-(2-morpholinoethyl)oxime is unique due to the presence of the morpholinoethyl group, which can influence its chemical reactivity and biological activity. Compared to similar compounds with different substituents, it may exhibit distinct properties such as solubility, stability, and binding affinity to molecular targets.

Properties

CAS No.

38060-03-6

Molecular Formula

C16H21F3N2O2

Molecular Weight

330.34 g/mol

IUPAC Name

(E)-N-(2-morpholin-4-ylethoxy)-1-[3-(trifluoromethyl)phenyl]propan-2-imine

InChI

InChI=1S/C16H21F3N2O2/c1-13(20-23-10-7-21-5-8-22-9-6-21)11-14-3-2-4-15(12-14)16(17,18)19/h2-4,12H,5-11H2,1H3/b20-13+

InChI Key

LXJUXPADDBNCCM-DEDYPNTBSA-N

Isomeric SMILES

C/C(=N\OCCN1CCOCC1)/CC2=CC(=CC=C2)C(F)(F)F

Canonical SMILES

CC(=NOCCN1CCOCC1)CC2=CC(=CC=C2)C(F)(F)F

Origin of Product

United States

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